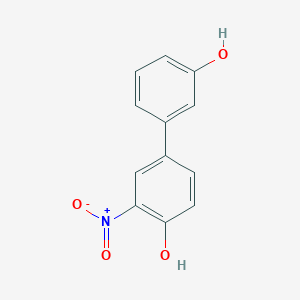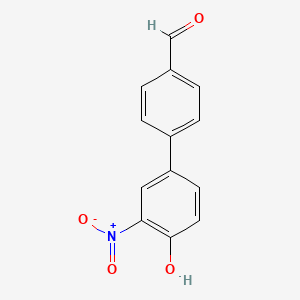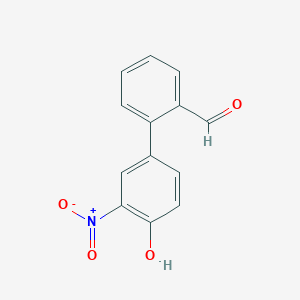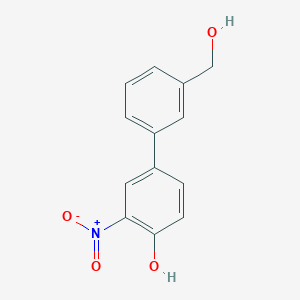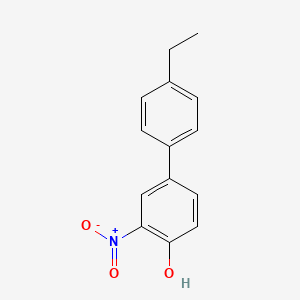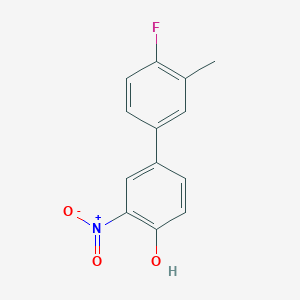
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% (4-DMPNP-95) is a phenolic compound used in scientific research applications. It is a colorless to yellowish crystalline solid that is soluble in various organic solvents and is used as a reagent in organic synthesis. 4-DMPNP-95 is used in a variety of research studies and experiments, including biochemical, physiological, and molecular studies.
科学的研究の応用
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a fluorescent probe for the detection of nitric oxide (NO). It has also been used to detect oxidative stress in cells and to study the effects of oxidative stress on cells. Additionally, 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of drugs on cells, to study the effects of radiation on cells, and to study the effects of environmental pollutants on cells.
作用機序
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is a fluorescent probe that is used to detect ROS and NO. It is a nitroaromatic compound that is reduced by ROS and NO, resulting in the production of a fluorescent product. The fluorescent product is then detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of oxidative stress on cells. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Oxidative stress can lead to cell damage and death, and it has been linked to a variety of diseases and disorders. 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has also been used to study the effects of drugs, radiation, and environmental pollutants on cells.
実験室実験の利点と制限
One of the advantages of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in laboratory experiments is that it is a non-toxic compound that is easily synthesized and purified. Additionally, it is a highly sensitive fluorescent probe that can be used to detect ROS and NO in cells. However, one of the limitations of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is that it is not very stable and can degrade over time.
将来の方向性
There are many potential future directions for the use of 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of aging on cells, to study the effects of genetic mutations on cells, or to study the effects of environmental pollutants on cells. Additionally, it could be used to study the effects of drugs on cells, to study the effects of radiation on cells, or to study the effects of oxidative stress on cells. Finally, it could be used to develop new fluorescent probes for the detection of ROS and NO in cells.
合成法
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is synthesized through a condensation reaction between 3,5-dimethylphenol and 2-nitrobenzaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and takes place in a solvent such as ethanol or methanol. The reaction yields a yellow to orange-brown solid that is then purified using silica gel column chromatography.
特性
IUPAC Name |
4-(3,5-dimethylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOJSLBHERYGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686232 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-2-nitrophenol | |
CAS RN |
1261945-19-0 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

